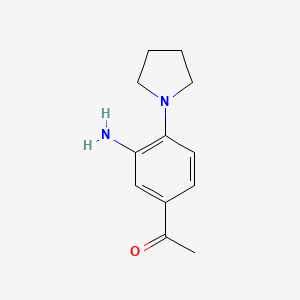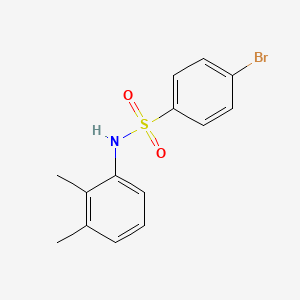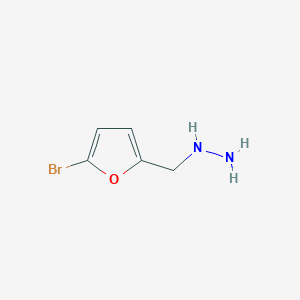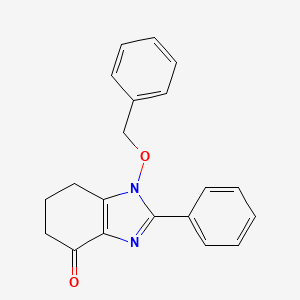![molecular formula C20H21Br2N3O4 B15147626 ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of multiple functional groups, including an ethyl ester, an acetoxy group, a bromine atom, a methyl group, a pyridinylamino group, and a carboxylate hydrobromide. The indole core structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride and a base such as pyridine.
Esterification: The carboxylic acid group at the 3-position is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amination: The 2-position is functionalized with a pyridinylamino group through a nucleophilic substitution reaction using a pyridinylamine derivative.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole core or the acetoxy group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed to their corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Hydrolysis: Formation of indole-3-carboxylic acid and acetic acid.
科学研究应用
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized indole-based polymers.
作用机制
The mechanism of action of ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Oxidative Stress: Inducing or mitigating oxidative stress in cells, leading to apoptosis or cell survival.
相似化合物的比较
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE can be compared with other similar compounds, such as:
ETHYL 5-HYDROXY-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE: Lacks the acetoxy group, which may affect its reactivity and biological activity.
ETHYL 5-(ACETYLOXY)-6-CHLORO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE: Contains a chlorine atom instead of bromine, which may alter its chemical properties and interactions.
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-3-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE: Has a pyridin-3-ylamino group instead of pyridin-4-ylamino, which may influence its binding affinity and selectivity.
These comparisons highlight the uniqueness of ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE in terms of its specific functional groups and their impact on its chemical and biological properties.
属性
分子式 |
C20H21Br2N3O4 |
|---|---|
分子量 |
527.2 g/mol |
IUPAC 名称 |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]indole-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C20H20BrN3O4.BrH/c1-4-27-20(26)19-14-9-18(28-12(2)25)15(21)10-16(14)24(3)17(19)11-23-13-5-7-22-8-6-13;/h5-10H,4,11H2,1-3H3,(H,22,23);1H |
InChI 键 |
NBCWQLUNRIQCSK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CNC3=CC=NC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)


![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)


![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)

![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)



